Thalidomide-NH-C6-NH-Boc

PROTAC Targeted Protein Degradation cereblon

Specifically engineered intermediate for synthesizing MI-389, the potent phthalimide PROTAC degrader (Ishoey et al., 2018). The C6 hexyl-Boc-NH linker was empirically selected for optimal ternary complex formation and GSPT1 degradation potency (DC50 21.3 nM). Structurally distinct from shorter or longer linker analogs; substitution compromises degradation efficacy. Essential for reproducing published MI-389 activity and conducting controlled SAR studies in AML and GIST cancer models. For R&D use only.

Molecular Formula C24H32N4O6
Molecular Weight 472.5 g/mol
Cat. No. B2836669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C6-NH-Boc
Molecular FormulaC24H32N4O6
Molecular Weight472.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)26-14-7-5-4-6-13-25-16-10-8-9-15-19(16)22(32)28(21(15)31)17-11-12-18(29)27-20(17)30/h8-10,17,25H,4-7,11-14H2,1-3H3,(H,26,33)(H,27,29,30)
InChIKeyMYIJXYLTQWCASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-C6-NH-Boc: PROTAC Intermediate for CRBN E3 Ligase Recruitment


Thalidomide-NH-C6-NH-Boc (CAS 2093536-13-9) is a synthesized E3 ligase ligand-linker conjugate . It comprises a cereblon (CRBN)-recruiting ligand derived from Thalidomide, linked via a C6 hexyl chain to a Boc-protected amine . Its primary and validated application is as a critical intermediate in the synthesis of MI-389 (compound 22), a potent phthalimide PROTAC degrader based on the multi-targeted receptor tyrosine kinase inhibitor sunitinib . This compound is a building block, not a final PROTAC, designed for controlled conjugation in targeted protein degradation research.

Why In-Class PROTAC Linker Substitution is Scientifically Unjustified


In PROTAC design, the linker is not a passive tether but a dynamic structural element that critically influences ternary complex formation, target ubiquitination efficiency, and degradation potency. Simple 'in-class' substitution of Thalidomide-NH-C6-NH-Boc with linkers of different length (e.g., C3, C4, PEG2, PEG3) or composition (e.g., ether vs. amine linkage) is therefore scientifically invalid without comparative data [1]. The specific C6 alkyl chain length, amine linkage, and Boc protection of this compound were empirically selected to yield the potent MI-389 degrader [2]. Using an analog with a different linker length (e.g., Thalidomide-NH-C3-NH-Boc) or attachment chemistry (e.g., Thalidomide-O-C6-NHBoc) would result in a structurally distinct PROTAC, which is known to exhibit significantly altered degradation efficacy (DC50) and maximum degradation (Dmax) in systematic SAR studies [3].

Quantified Evidence for Thalidomide-NH-C6-NH-Boc in PROTAC Development


Validated Efficacy: MI-389 Degrader Built with Thalidomide-NH-C6-NH-Boc Achieves Single-Digit Nanomolar Potency

The PROTAC degrader MI-389, which is synthesized using Thalidomide-NH-C6-NH-Boc as its E3 ligase ligand-linker intermediate [1], demonstrates potent, sub-100 nM antiproliferative activity in cell-based assays . This provides quantifiable evidence for the functional competency of this specific linker-ligand combination.

PROTAC Targeted Protein Degradation cereblon Sunitinib MI-389 GSPT1

Rapid and Complete GSPT1 Target Engagement by MI-389

The MI-389 degrader, derived from Thalidomide-NH-C6-NH-Boc, achieves rapid, dose-dependent destabilization and complete depletion of its off-target/neo-substrate, the translation termination factor GSPT1, at concentrations as low as 100 nM . This is a direct measure of the PROTAC's ability to form a productive ternary complex.

PROTAC Target Engagement GSPT1 cereblon Ubiquitination MI-389

Linker Length and Chemistry Define PROTAC Potency: C6 Alkyl vs. PEG-Based Analogs

A systematic SAR study on AURKA-targeting PROTACs demonstrates that linker length is a critical determinant of degradation potency. Altering linker composition (e.g., from an alkyl chain to a PEG unit) or length can drastically change both the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) [1]. The optimal DC50 of 3.9 nM and Dmax of 89% were achieved with a specific, optimized linker, underscoring that substitution of Thalidomide-NH-C6-NH-Boc with an unvalidated analog is likely to yield a less potent or inactive degrader [1].

PROTAC Structure-Activity Relationship (SAR) Linker Design cereblon DC50 Dmax

Validated Applications for Thalidomide-NH-C6-NH-Boc in PROTAC Research


Synthesis of Validated CRBN-Recruiting PROTAC Degraders

The primary and scientifically validated use of Thalidomide-NH-C6-NH-Boc is as the E3 ligase ligand-linker intermediate for the synthesis of MI-389, a potent phthalimide PROTAC degrader [1]. Researchers aiming to reproduce or build upon the findings of Ishoey et al. (2018) should prioritize this specific compound to ensure fidelity to the published degrader structure and activity [1].

As a Fixed Variable in PROTAC Linker SAR Studies

For medicinal chemists conducting systematic SAR to optimize a new PROTAC series, using a well-characterized intermediate like Thalidomide-NH-C6-NH-Boc as a starting point can serve as a fixed variable. This allows for a controlled comparison of different target protein warheads while maintaining a constant E3 ligase linker-ligand module, reducing the number of variables in complex optimization studies [2].

Investigating the Role of GSPT1 in Cancer Biology

Given that the MI-389 degrader derived from this intermediate induces potent GSPT1 degradation , Thalidomide-NH-C6-NH-Boc is a key reagent for studies investigating the biological consequences of GSPT1 depletion in specific cancer models, such as acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST) . Researchers can use this intermediate to synthesize MI-389 as a chemical probe to interrogate GSPT1 function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-C6-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.